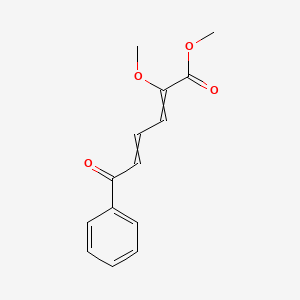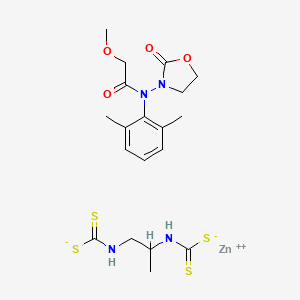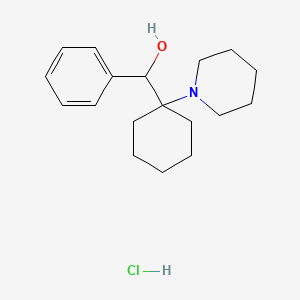
Cyclohexanemethanol, alpha-phenyl-1-piperidino-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanemethanol, alpha-phenyl-1-piperidino-, hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is also known by other names such as alpha-(1-Piperidino)cyclohexylbenzyl alcohol hydrochloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanemethanol, alpha-phenyl-1-piperidino-, hydrochloride typically involves the reaction of cyclohexanemethanol with alpha-phenyl-1-piperidino. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanemethanol, alpha-phenyl-1-piperidino-, hydrochloride can undergo various chemical reactions including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while substitution can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
Cyclohexanemethanol, alpha-phenyl-1-piperidino-, hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Cyclohexanemethanol, alpha-phenyl-1-piperidino-, hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, influencing their activity and leading to the compound’s observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
Cyclohexanemethanol, alpha-phenyl-1-piperidino-, hydrochloride is unique due to its specific structure, which combines a cyclohexane ring, a phenyl group, and a piperidine ring. This unique combination of functional groups contributes to its distinct chemical and biological properties .
Properties
CAS No. |
101564-32-3 |
|---|---|
Molecular Formula |
C18H28ClNO |
Molecular Weight |
309.9 g/mol |
IUPAC Name |
phenyl-(1-piperidin-1-ylcyclohexyl)methanol;hydrochloride |
InChI |
InChI=1S/C18H27NO.ClH/c20-17(16-10-4-1-5-11-16)18(12-6-2-7-13-18)19-14-8-3-9-15-19;/h1,4-5,10-11,17,20H,2-3,6-9,12-15H2;1H |
InChI Key |
WORBSBBQKPBXNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(C2=CC=CC=C2)O)N3CCCCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butanoyl-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14339599.png)
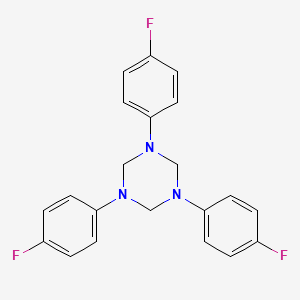
![1-Azabicyclo[3.2.1]octane-7-carboxamide](/img/structure/B14339620.png)
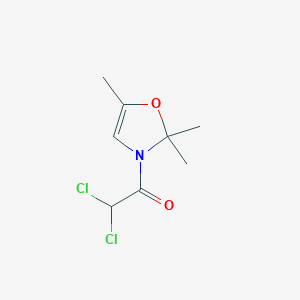
![1-Ethenyl-2-methyl-5-[1-(2-methyl-1H-pyrrol-1-yl)ethyl]-1H-pyrrole](/img/structure/B14339647.png)
![3-[(4-Phenylpiperidin-1-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14339648.png)

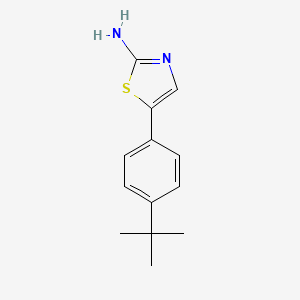
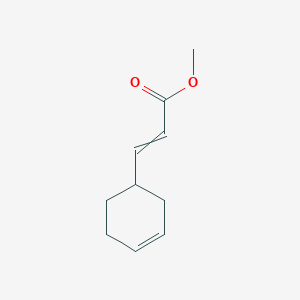
![Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]-](/img/structure/B14339660.png)
![1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14339668.png)
![1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene](/img/structure/B14339676.png)
